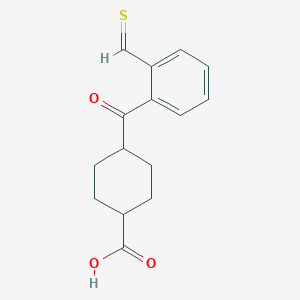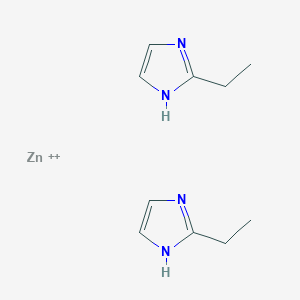
1-Chloro-2-methoxy-3-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-methoxy-3-(propan-2-yl)benzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-methoxy-3-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-methoxy-3-(propan-2-yl)benzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-Chloro-2-methoxy-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学的研究の応用
1-Chloro-2-methoxy-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-methoxy-3-(propan-2-yl)benzene involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The isopropyl group can affect the compound’s steric properties, impacting its binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
1-Chloro-3-methoxybenzene: Lacks the isopropyl group, resulting in different chemical and physical properties.
2-Chloro-1-methoxy-4-(propan-2-yl)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1-Chloro-2-methoxy-4-(propan-2-yl)benzene:
Uniqueness
1-Chloro-2-methoxy-3-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
1-chloro-2-methoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7H,1-3H3 |
InChIキー |
LMSMRMARVGWYJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759539.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)

![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)

![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)

